molecular formula C16H17N3O B12239044 2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile

2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile

Cat. No.: B12239044
M. Wt: 267.33 g/mol
InChI Key: ATPUKFWBZHZRAV-UHFFFAOYSA-N
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Description

2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile is a complex organic compound that features a quinoline core substituted with a piperidine ring and a hydroxymethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be introduced through a nucleophilic substitution reaction, followed by the addition of the hydroxymethyl group via a hydroxymethylation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized catalysts and solvents to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted piperidine derivatives .

Scientific Research Applications

2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

2-[3-(hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile

InChI

InChI=1S/C16H17N3O/c17-9-14-8-13-5-1-2-6-15(13)18-16(14)19-7-3-4-12(10-19)11-20/h1-2,5-6,8,12,20H,3-4,7,10-11H2

InChI Key

ATPUKFWBZHZRAV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2C#N)CO

Origin of Product

United States

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